

Application Notes and Protocols for the Analytical Determination of Homarine

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Compound of Interest

Compound Name: *Homarine*

Cat. No.: *B125210*

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Introduction

Homarine (N-methylpicolinic acid) is a quaternary amine compound found in a variety of marine organisms, including mollusks, crustaceans, and phytoplankton.[1] As a compatible solute, it plays a role in cellular osmoregulation. Its presence and concentration in marine-derived products and environmental samples are of increasing interest to researchers in fields ranging from marine biology and ecology to food science and pharmacology. This document provides detailed application notes and protocols for the accurate detection and quantification of **homarine** using modern analytical techniques.

Analytical Techniques Overview

The detection and quantification of **homarine**, a polar zwitterionic molecule, present unique analytical challenges. Due to its high polarity, traditional reversed-phase liquid chromatography is often unsuitable. The most effective and widely cited methods for **homarine** analysis are Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

- HILIC-MS/MS: This is a powerful and highly sensitive technique for separating and quantifying polar compounds like **homarine**. HILIC stationary phases allow for the retention of polar analytes that are not well-retained on conventional C18 columns.[2] Coupling HILIC

with tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity for quantification in complex biological matrices.[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a robust, non-destructive technique that provides both qualitative and quantitative information.[3][4] Quantitative NMR (qNMR) can determine the concentration of **homarine** without the need for an identical standard for calibration, relying instead on a certified internal standard.[5] It is particularly useful for structural confirmation and for analyzing samples with high concentrations of the analyte.[6]
- Capillary Electrophoresis (CE): CE is a high-resolution separation technique well-suited for charged and polar molecules.[7] It offers advantages such as low sample and reagent consumption and rapid analysis times.[8] When coupled with MS, CE-MS becomes a powerful tool for the analysis of complex mixtures containing polar toxins and metabolites.[9]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the described analytical techniques based on available literature. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.

Analytical Technique	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Sample Matrix	Reference
HILIC-LC-MS/MS	0.5 - 5 µg/L	1.5 - 15 µg/L	74 - 107	Wine	[10]
UPLC-MS/MS	Not Specified	2 ng/mL	80.4 - 87.3	Rat Plasma	[1]
Online-SPE-UHPLC-MS/MS	0.5 pg/mL	0.05 ng/mL	96.0 - 102.3	Human Urine	[11]
¹ H NMR	2.7 mM (estimated)	161.8 mM (estimated for SNR of 250)	Not Applicable	Toothpaste Extract	[12]
¹ H NMR (microprobe)	28.5 µM	Not Specified	Not Applicable	Cholesterol Solution	[13]
Capillary Electrophoresis-MS/MS	0.0018 - 0.120 mg/kg	Not Specified	Not Specified	Mussel Tissue	[9]

Note: Recovery rates for HILIC-LC-MS/MS are presented as signal suppression/enhancement values. NMR recovery is not typically measured in the same way as chromatographic methods. The provided NMR LOD/LOQ values are illustrative examples from a study on fluoride and may vary for **homarine**.

Experimental Protocols

Protocol 1: HILIC-MS/MS for Homarine Quantification in Marine Tissue

This protocol is a general guideline for the analysis of **homarine** in marine invertebrate tissue. Optimization may be required for specific sample types and instrumentation.

1. Sample Preparation: Homogenization and Extraction

- Tissue Homogenization: Weigh approximately 100 mg of frozen marine tissue.^{[9][14]} Homogenize the tissue in 1 mL of cold methanol:water (80:20, v/v) using a bead beater or rotor-stator homogenizer.^[15]
- Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.
- Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
- Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of acetonitrile:water (90:10, v/v) for HILIC analysis.^[16]

2. HILIC-MS/MS Analysis

- LC System: A UPLC or HPLC system capable of high-pressure gradients.
- Column: An Acquity BEH Amide column (e.g., 1.7 µm, 2.1 x 100 mm) is a suitable choice for separating polar metabolites.^[15]
- Mobile Phase A: Water with 20 mM ammonium formate and 0.1% formic acid.^[15]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.^[15]
- Gradient:
 - 0-1 min: 95% B
 - 1-8 min: Linear gradient to 50% B
 - 8-9 min: Hold at 50% B
 - 9.1-12 min: Return to 95% B and re-equilibrate
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C

- Injection Volume: 5 μ L
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MS/MS Parameters:
 - Ion Source Temperature: 150°C
 - Desolvation Temperature: 500°C
 - Capillary Voltage: 3.0 kV
 - MRM Transitions: Monitor the specific precursor-to-product ion transition for **homarine** ($C_7H_7NO_2$; Exact Mass: 137.0477). The primary transition is typically m/z 138.1 \rightarrow 92.1. Optimization of collision energy is required.

3. Data Analysis and Quantification

- Create a calibration curve using a certified **homarine** standard in the appropriate concentration range.
- Quantify **homarine** in the samples by comparing the peak area of the analyte to the calibration curve.
- Use of a stable isotope-labeled internal standard is recommended for improved accuracy.

Protocol 2: Quantitative 1H NMR (qNMR) for Homarine Analysis

This protocol provides a framework for the absolute quantification of **homarine** in an extract using an internal standard.

1. Sample Preparation

- Extraction: Prepare a concentrated extract of the biological sample as described in the HILIC-MS/MS protocol, ensuring the final solvent is compatible with NMR analysis (e.g., by drying and reconstituting in a deuterated solvent).

- Sample Preparation for NMR: Accurately weigh a known amount of the dried extract (e.g., 5-10 mg).
- Internal Standard: Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, DSS, or TSP). The standard should have a known purity and its signals should not overlap with the **homarine** signals.[\[17\]](#)
- Dissolution: Dissolve the extract and internal standard in a precise volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

2. NMR Data Acquisition

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Pulse Sequence: A standard 1D proton pulse sequence (e.g., 'zg30').
- Key Acquisition Parameters for Quantification:
 - Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both **homarine** and the internal standard). A d1 of 30 seconds is often sufficient for accurate quantification.[\[17\]](#)
 - Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150 for high precision).[\[12\]](#)
 - Pulse Angle: Use a 90° pulse.[\[17\]](#)
 - Acquisition Time (aq): Typically 2-4 seconds.

3. Data Processing and Quantification

- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
- Integration: Integrate a well-resolved signal for **homarine** and a signal for the internal standard.
- Calculation: Calculate the concentration of **homarine** using the following formula:

$$C_x = (I_x / N_x) * (N_s / I_s) * (M_s / M_x) * (W_s / W_x) * P_s$$

Where:

- C_x = Concentration of **homarine**
- I = Integral value
- N = Number of protons for the integrated signal
- M = Molar mass
- W = Weight
- P = Purity
- x = analyte (**homarine**)
- s = internal standard

Protocol 3: Capillary Zone Electrophoresis (CZE) for Homarine Separation

This protocol outlines a basic method for the separation of **homarine** using CZE. Coupling to a mass spectrometer would be required for confirmation and sensitive quantification.

1. Sample Preparation

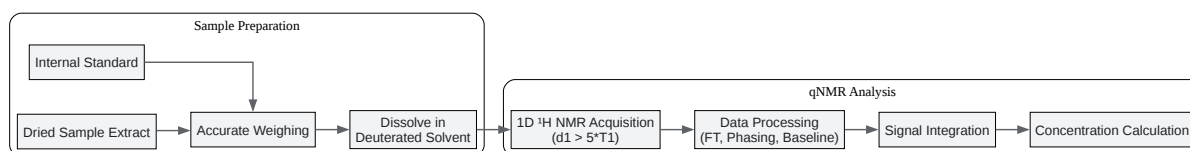
- Prepare the sample extract as described in the HILIC-MS/MS protocol.
- Dilute the reconstituted extract in the background electrolyte (BGE) to minimize matrix effects.
- Filter the sample through a 0.22 μm syringe filter.

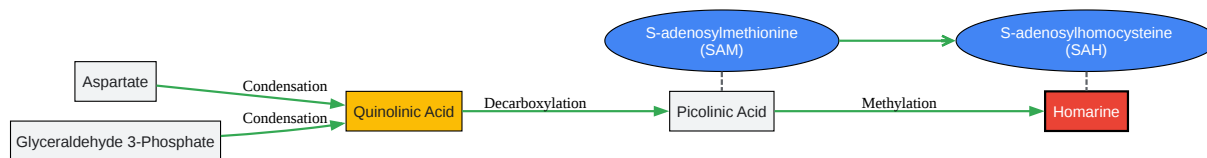
2. CZE Analysis

- CE System: A commercial capillary electrophoresis instrument.

- Capillary: Fused-silica capillary (e.g., 50 μm i.d., 50-75 cm total length).
- Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5. Acidic conditions are often used for the separation of cationic species.
- Injection: Hydrodynamic or electrokinetic injection. For electrokinetic injection, apply a voltage of 5-10 kV for 5-10 seconds.
- Separation Voltage: 20-30 kV.
- Capillary Temperature: 25°C.
- Detection: UV detection at a wavelength where **homarine** absorbs (e.g., ~265 nm), or preferably, coupled to a mass spectrometer for selective detection.

Visualizations





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